Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
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Overview
Description
Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products. This compound features a unique structure with hydroxyl groups at positions 4, 6, and 7, and a methyl group at position 1, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol typically involves multicomponent reactions and functionalization strategies. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring environmental and safety standards are met .
Chemical Reactions Analysis
Types of Reactions
Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the nitrogen atom.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, contributing to its antidepressant and neuroprotective effects . Additionally, the compound’s hydroxyl groups may interact with other biological molecules, influencing its activity .
Comparison with Similar Compounds
Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol can be compared with other tetrahydroisoquinoline derivatives:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups at positions 4, 6, and 7, resulting in different biological activities.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a benzyl group instead of a methyl group, which alters its pharmacological properties.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
These comparisons highlight the unique structural features and biological activities of this compound .
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
(1R,4S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol |
InChI |
InChI=1S/C10H13NO3/c1-5-6-2-8(12)9(13)3-7(6)10(14)4-11-5/h2-3,5,10-14H,4H2,1H3/t5-,10-/m1/s1 |
InChI Key |
WJKTWCQUWWUWJC-GPXNAGAYSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2[C@@H](CN1)O)O)O |
Canonical SMILES |
CC1C2=CC(=C(C=C2C(CN1)O)O)O |
Origin of Product |
United States |
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